1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide
Beschreibung
This compound features a pyrimidine core substituted at the 4-position with a 4-methoxyphenyl group. A piperidine-3-carboxamide moiety is linked to the pyrimidine’s 6-position, with the carboxamide nitrogen bonded to a 3-methylpyridin-2-yl group.
Eigenschaften
IUPAC Name |
1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-16-5-3-11-24-22(16)27-23(29)18-6-4-12-28(14-18)21-13-20(25-15-26-21)17-7-9-19(30-2)10-8-17/h3,5,7-11,13,15,18H,4,6,12,14H2,1-2H3,(H,24,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQDOHUMEHGTDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrimidine ring, a piperidine moiety, and methoxy and methyl substituents, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it acts as an allosteric modulator of G protein-coupled receptors (GPCRs), which play a crucial role in various signaling pathways associated with central nervous system (CNS) disorders .
Key Mechanisms:
- GPCR Modulation : The compound enhances or inhibits receptor activity, influencing downstream signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, indicating a broad-spectrum antimicrobial profile .
Efficacy Studies
A series of studies have evaluated the efficacy of this compound against various biological targets. The following table summarizes key findings from recent research:
Case Studies
- CNS Disorders : A study highlighted the compound's role in modulating GPCRs linked to anxiety and depression. The results showed improved behavioral outcomes in rodent models, suggesting potential for treating mood disorders .
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited significant antibacterial properties against Mycobacterium tuberculosis, with an IC50 value ranging from 1.35 to 2.18 µM. This positions it as a promising candidate for further development in anti-tubercular therapies .
- Cytotoxicity Assessments : Evaluation of cytotoxic effects on human embryonic kidney cells revealed that the compound was non-toxic at therapeutic concentrations, supporting its safety profile for potential clinical applications .
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
Research has indicated that compounds similar to 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide exhibit potent anticancer properties. The compound may function through various mechanisms, including:
- Inhibition of Cell Proliferation: Studies show that piperidine derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, certain analogs have demonstrated enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutics like bleomycin .
- Targeting Specific Pathways: The compound's structure allows it to interact with specific molecular targets involved in tumor growth and metastasis. Research has highlighted the importance of structural modifications in enhancing selectivity for these targets .
Neurological Disorders
The potential application of this compound extends to neuropharmacology, particularly in treating neurodegenerative diseases such as Alzheimer's disease. Key findings include:
- Cholinesterase Inhibition: Compounds with similar structures have been shown to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's pathology. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function .
- Multi-target Approach: Recent studies suggest that derivatives of this compound can simultaneously target multiple pathways involved in neurodegeneration, including amyloid beta aggregation and tau protein phosphorylation . This multi-faceted approach may enhance therapeutic efficacy.
Antiviral Activity
Emerging research suggests that 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide may possess antiviral properties:
- Inhibition of Viral Replication: Preliminary studies indicate that certain piperidine derivatives exhibit activity against viruses such as Ebola virus (EBOV), showcasing submicromolar activity against viral replication . The mechanism appears to involve interference with viral entry or replication processes.
Case Studies and Research Findings
Analyse Chemischer Reaktionen
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions. For structurally related compounds (e.g., N-(3,3-diphenylpropyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide), hydrolysis yields the corresponding carboxylic acid and amine derivatives.
Example reaction:
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl, 80°C) | 6M HCl | Piperidine-3-carboxylic acid + 3-methylpyridin-2-amine | ~75% |
| Basic (NaOH, reflux) | 4M NaOH | Sodium piperidine-3-carboxylate + 3-methylpyridin-2-amine | ~68% |
Pyrimidine Ring Reactions
The pyrimidine moiety participates in electrophilic substitution and cross-coupling reactions. The 4-methoxyphenyl substituent directs reactivity to the electron-deficient C-2 and C-5 positions.
Electrophilic Aromatic Substitution
Nitration and halogenation occur under controlled conditions:
| Reaction | Reagents | Products | Notes |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-pyrimidine derivative | Meta-directing effect of methoxy |
| Bromination | Br₂, FeBr₃, 40°C | 2-Bromo-pyrimidine derivative | Requires anhydrous conditions |
Nucleophilic Substitution
Methoxy groups facilitate displacement reactions:
Example: Methoxy→Cl substitution using PCl₅ yields 4-chlorophenylpyrimidine.
Piperidine Ring Modifications
The piperidine nitrogen undergoes alkylation or acylation, though steric hindrance from the carboxamide may limit reactivity .
| Reaction | Reagents | Products | Yield |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylpiperidine derivative | ~50% |
| Acylation | AcCl, Et₃N, CH₂Cl₂ | N-Acetylpiperidine derivative | ~45% |
Methoxy Group Demethylation
The 4-methoxyphenyl group is demethylated using BBr₃ or HBr to yield a phenolic derivative :
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| BBr₃, CH₂Cl₂, −78°C | Boron tribromide | 4-Hydroxyphenylpyrimidine derivative | ~82% |
Heterocycle Functionalization
The 3-methylpyridin-2-yl group undergoes oxidation to form a pyridine N-oxide using mCPBA :
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| mCPBA, CHCl₃, 25°C | 3-Chloroperbenzoic acid | Pyridine N-oxide derivative | ~70% |
Catalytic Cross-Coupling
The pyrimidine ring participates in Suzuki-Miyaura coupling with aryl boronic acids:
| Conditions | Catalyst | Products | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, dioxane | Tetrakis(triphenylphosphine)palladium(0) | Biarylpyrimidine derivative | ~65% |
Stability Under Oxidative/Reductive Conditions
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Pyrimidine Core Modifications
Compound A : (S)-1-(6-(4-amino-2-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide
- Key Differences: Core: Pyrrolo[2,3-d]pyrimidine (fused pyrrole-pyrimidine) vs. simple pyrimidine in the target. Substituents: 4-Amino-2-methylphenyl (electron-rich) on pyrimidine vs. 4-methoxyphenyl. Carboxamide Side Chain: 4-(Trifluoromethoxy)benzyl group vs. 3-methylpyridin-2-yl.
- Implications : The trifluoromethoxy group in Compound A may enhance metabolic stability, while the fused pyrrole ring could improve kinase inhibition potency against targets like ALK .
Compound B : 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Key Differences :
- Substituents : 4-Methyl and piperidin-1-yl groups vs. 4-methoxyphenyl and carboxamide.
- However, crystallographic data confirm stable packing interactions, a feature shared with the target compound .
Carboxamide Side Chain Variations
Compound C : N-([1,1’-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-3-carboxamide
- Key Differences :
- Side Chain : Biphenyl group vs. 3-methylpyridin-2-yl.
- Functional Groups : Hydroxypyridinylmethyl vs. methoxyphenyl.
- Implications : The biphenyl group in Compound C may enhance hydrophobic interactions, while the hydroxyl group could form hydrogen bonds absent in the target’s methoxy-substituted structure .
Compound D : (3S)-N-[(1-benzothiophen-5-yl)methyl]-1-[6-(4-{2-[(2E)-3-(pyridin-3-yl)prop-2-enamido]ethyl}phenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-3-carboxamide
- Key Differences: Core: Thieno[2,3-d]pyrimidine vs. pyrimidine. Substituents: Benzothiophene and propenamido groups vs. methoxyphenyl and methylpyridine.
- The propenamido group introduces conformational rigidity, which may affect binding kinetics .
Heterocyclic and Substituent Effects
Compound E : N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide
- Key Differences :
- Substituents : 4-Fluorophenyl (electron-withdrawing) vs. 4-methoxyphenyl (electron-donating).
- Functional Groups : Hydroxymethyl and isopropyl vs. carboxamide.
- The hydroxymethyl group may introduce polar interactions .
Compound F : 1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[(pyridin-2-yl)methyl]piperidine-3-carboxamide
- Key Differences :
- Pyrimidine Substituent : Pyrazol-1-yl vs. 4-methoxyphenyl.
- Side Chain : Pyridin-2-ylmethyl vs. 3-methylpyridin-2-yl.
- Implications : The pyrazole group in Compound F introduces a hydrogen bond acceptor, while the pyridin-2-ylmethyl side chain may alter binding orientation compared to the target’s 3-methylpyridinyl group .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of structurally analogous piperidine-pyrimidine-carboxamide derivatives typically involves multi-step reactions. Key steps include:
- Coupling reactions : Amide bond formation between pyrimidine and piperidine intermediates under reflux conditions with coupling agents like EDCI/HOBt .
- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) to isolate high-purity fractions.
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to improve yields. For example, highlights controlled amine-carboxylic acid coupling for thienopyrimidine derivatives, which can be adapted .
Q. What analytical techniques are critical for structural confirmation?
Standard methods include:
Q. How can researchers screen this compound for preliminary biological activity?
- In vitro assays : Use kinase inhibition assays (e.g., ATP-binding pocket competition) to identify target engagement, as seen in structurally related pyrimidine-piperidine derivatives .
- Cell-based models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC determination .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored?
- Substituent variation : Synthesize analogs with modified methoxyphenyl (e.g., halogenation) or pyridinyl groups (e.g., methyl vs. ethyl) to assess impact on potency. demonstrates how sulfanyl or trifluoromethyl groups alter biological activity in related compounds .
- Bioisosteric replacement : Replace the pyrimidine core with triazolo[4,3-b]pyridazine (as in ) to evaluate pharmacokinetic improvements .
Q. What methodologies are used to investigate its mechanism of action?
- Molecular docking : Simulate binding to kinases (e.g., EGFR or CDK4/6) using software like AutoDock Vina, guided by crystallographic data from similar scaffolds .
- Kinase profiling panels : Broad-spectrum screening against 100+ kinases to identify off-target effects .
- Gene knock-out models : CRISPR/Cas9-mediated deletion of suspected targets (e.g., PI3K/AKT pathway genes) to validate specificity .
Q. How can metabolic stability and toxicity be assessed preclinically?
Q. What strategies address low solubility or bioavailability?
- Salt formation : Use hydrochloride or mesylate salts to enhance aqueous solubility .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release, as tested in piperidine-based anticancer analogs .
Data Contradictions and Resolution
Q. How should conflicting data on target selectivity be resolved?
Q. What if in vitro activity does not translate to in vivo efficacy?
- Pharmacokinetic tuning : Introduce prodrug moieties (e.g., esterification of carboxamide) to improve plasma exposure .
- Tissue distribution studies : Radiolabel the compound (e.g., C) to quantify tumor penetration .
Comparative Analysis
Q. How does this compound compare to similar kinase inhibitors?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
